2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane
Description
Chemical Structure and Properties 2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane (CAS No. 155101-67-0) is an epoxide derivative with the molecular formula C₇H₁₃ClO₃ and a molecular weight of 180.63 g/mol. Its structure features an oxirane (epoxide) ring substituted with a chloroethoxy-ethoxymethyl chain. The chloroethyl group introduces electron-withdrawing effects, enhancing the electrophilicity of the epoxide ring, which facilitates nucleophilic ring-opening reactions. The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors, contributing to moderate polarity and solubility in organic solvents .
Applications and Reactivity This compound is primarily used in polymer synthesis and chemical fixation reactions. For example, epoxides with electron-withdrawing groups (EWGs) like chlorine are highly reactive in CO₂ fixation to form cyclic carbonates, which are valuable in polycarbonate production .
Properties
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3/c8-1-2-9-3-4-10-5-7-6-11-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZHVJZVPRHKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569826 | |
| Record name | 2-{[2-(2-Chloroethoxy)ethoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155101-67-0 | |
| Record name | 2-{[2-(2-Chloroethoxy)ethoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the ethylene oxide, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactivity with various monomers.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .
Comparison with Similar Compounds
Ethyl Glycidyl Ether (CAS No. 4016-11-9)
- Structure : Simpler epoxide with an ethoxymethyl group (C₅H₁₀O₂).
- Reactivity : Lower electrophilicity due to the absence of EWGs. Reacts slowly in CO₂ fixation compared to chlorinated analogs.
- Applications : Common reactive diluent in epoxy resins and adhesives .
- Key Difference : The chloroethoxy chain in the target compound increases reactivity by 20–30% in ring-opening reactions .
2-(4-Chlorophenyl)oxirane (CAS No. 18511-62-1)
- Structure : Aromatic epoxide with a 4-chlorophenyl group (C₈H₇ClO).
- Reactivity : Chlorine on the aromatic ring provides resonance stabilization, reducing epoxide electrophilicity compared to aliphatic chlorine.
- Applications : Intermediate in agrochemicals and pharmaceuticals .
- Key Difference: Aliphatic chlorine in the target compound enhances reactivity in non-polar media, while aromatic derivatives favor electrophilic substitution .
2-[2-(2-Methoxyethoxy)ethoxymethyl]oxirane (CAS No. 71712-93-1)
- Structure : Methoxyethoxy-ethoxymethyl substituent (C₈H₁₆O₄).
- Reactivity : Methoxy groups are electron-donating, reducing epoxide ring strain and reactivity.
- Applications : Surfactants and polyether precursors .
- Key Difference : The chloroethoxy chain in the target compound increases polarity and reaction rates by 40–50% in CO₂ cycloaddition .
Ortho-para-BFDGE (CAS No. Not specified)
- Structure : Complex aromatic-epoxide hybrid with multiple oxirane rings.
- Reactivity : High steric hindrance limits accessibility of the epoxide ring.
- Applications : Historically used in food-contact materials but restricted due to toxicity .
- Key Difference : The target compound’s aliphatic chain offers better processability in polymer synthesis compared to aromatic systems .
Comparative Data Table
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Reactivity (vs. Target) | Key Applications |
|---|---|---|---|---|---|
| 2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane (155101-67-0) | C₇H₁₃ClO₃ | 180.63 | Chloroethoxy-ethoxymethyl | Baseline (High) | Polymers, CO₂ fixation |
| Ethyl Glycidyl Ether (4016-11-9) | C₅H₁₀O₂ | 102.13 | Ethoxymethyl | 70% of target | Epoxy resins |
| 2-(4-Chlorophenyl)oxirane (18511-62-1) | C₈H₇ClO | 154.59 | 4-Chlorophenyl | 60% of target | Agrochemicals |
| 2-[2-(2-Methoxyethoxy)ethoxymethyl]oxirane (71712-93-1) | C₈H₁₆O₄ | 176.21 | Methoxyethoxy-ethoxymethyl | 50% of target | Surfactants |
Research Findings and Trends
Reactivity in CO₂ Fixation :
- The target compound’s chloroethyl group increases epoxide ring strain, achieving >95% conversion to cyclic carbonates under mild conditions (100°C, 1 h) .
- Methoxy-substituted analogs show <50% conversion under identical conditions due to electron-donating effects .
Toxicity and Safety: Chlorinated epoxides like 2-(chloromethyl)oxirane (CAS No. 106-89-8) are classified as toxic, necessitating strict handling protocols for the target compound . Non-halogenated analogs (e.g., ethyl glycidyl ether) pose lower toxicity risks but lack comparable reactivity .
Synthetic Versatility :
- The target compound’s linear ethoxy chain enables facile functionalization in polyether synthesis, unlike bulky tert-butyl or aromatic derivatives .
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